6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 254737-61-6
VCID: VC18200237
InChI: InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26)
SMILES:
Molecular Formula: C21H16N2O4
Molecular Weight: 360.4 g/mol

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid

CAS No.: 254737-61-6

Cat. No.: VC18200237

Molecular Formula: C21H16N2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid - 254737-61-6

Specification

CAS No. 254737-61-6
Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
IUPAC Name 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26)
Standard InChI Key XNVMLWFJIAKTRG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid belongs to the class of Fmoc-protected amino acid derivatives, combining a pyridinecarboxylic acid moiety with a fluorenylmethyl-based protecting group. Its molecular formula is C₂₁H₁₆N₂O₄, with a molecular weight of 360.4 g/mol. The IUPAC name, 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid, reflects its structural duality: a nicotinic acid scaffold (pyridine-3-carboxylic acid) modified at the 6-position by an Fmoc-protected amino group .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number254737-61-6
Molecular FormulaC₂₁H₁₆N₂O₄
Molecular Weight360.4 g/mol
IUPAC Name6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid
Canonical SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O
InChI KeyXNVMLWFJIAKTRG-UHFFFAOYSA-N
PubChem CID18349341

The canonical SMILES string highlights the Fmoc group (C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N) attached to the 6-amino position of nicotinic acid, while the InChI key provides a unique identifier for computational referencing .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves Fmoc protection of 6-aminonicotinic acid. A standard protocol includes:

  • Activation of Fmoc-Cl: (9H-Fluoren-9-yl)methyl carbonochloridate (Fmoc-Cl) reacts with 6-aminonicotinic acid in the presence of a base (e.g., sodium bicarbonate) .

  • Coupling Reaction: The chloroformate group of Fmoc-Cl nucleophilically attacks the amino group of 6-aminonicotinic acid, forming a stable carbamate bond.

  • Purification: Crude product isolation via precipitation or chromatography yields the final compound .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound valuable in SPPS. Key applications include:

  • Amino Acid Protection: The Fmoc group shields the amino functionality during peptide chain elongation, preventing undesired side reactions .

  • Selective Deprotection: Mild base treatment (e.g., piperidine) removes the Fmoc group while preserving acid-sensitive residues .

Nicotinic Acid as a Pharmacophore

The nicotinic acid component introduces a pyridine ring, enabling hydrogen bonding and π-π interactions in target biomolecules. This structural feature is exploited in designing:

  • Enzyme Inhibitors: Pyridine-based scaffolds target ATP-binding sites in kinases .

  • Receptor Agonists/Antagonists: Nicotinic acid derivatives modulate G protein-coupled receptors (GPCRs) .

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